Cas no 865294-09-3 (2-Propenethioamide,N,N-dimethyl-3-(methylphenylamino)-)

865294-09-3 structure
Product name:2-Propenethioamide,N,N-dimethyl-3-(methylphenylamino)-
CAS No:865294-09-3
MF:C12H16N2S
MW:220.333841323853
CID:718773
2-Propenethioamide,N,N-dimethyl-3-(methylphenylamino)- Chemical and Physical Properties
Names and Identifiers
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- 2-Propenethioamide,N,N-dimethyl-3-(methylphenylamino)-
- 2-Propenethioamide, N,N-dimethyl-3-(methylphenylamino)-
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- Inchi: 1S/C12H16N2S/c1-13(2)12(15)9-10-14(3)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+
- InChI Key: VPEXVJVBLXRRGI-MDZDMXLPSA-N
- SMILES: C(=S)(N(C)C)/C=C/N(C)C1=CC=CC=C1
Computed Properties
- Exact Mass: 220.103
- Monoisotopic Mass: 220.103
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- Topological Polar Surface Area: 38.6A^2
2-Propenethioamide,N,N-dimethyl-3-(methylphenylamino)- Related Literature
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N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
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Zheng Jian Chen,Tong Xue,Jong-Min Lee RSC Adv., 2012,2, 10564-10574
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Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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